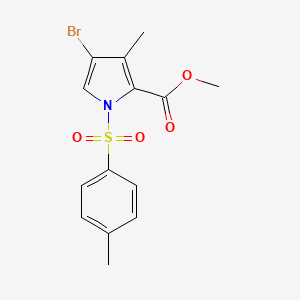
Methyl 4-bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C13H14BrNO4S It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains both bromine and tosyl (p-toluenesulfonyl) functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of a 1,4-dicarbonyl compound with an amine, followed by cyclization.
Tosylation: The tosyl group is introduced by reacting the pyrrole derivative with p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the ester group.
Oxidation Reactions: The methyl group on the pyrrole ring can be oxidized to form a carboxylic acid or other functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of new pyrrole derivatives with different functional groups.
Reduction: Formation of dehalogenated or reduced ester derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Methyl 4-bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and tosyl groups can influence its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate: Lacks the tosyl group, which may affect its reactivity and applications.
Methyl 4-bromo-1-tosyl-1H-pyrrole-2-carboxylate: Similar structure but without the methyl group at the 3-position.
Uniqueness
Methyl 4-bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylate is unique due to the combination of bromine, methyl, and tosyl groups on the pyrrole ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C14H14BrNO4S |
|---|---|
Molecular Weight |
372.24 g/mol |
IUPAC Name |
methyl 4-bromo-3-methyl-1-(4-methylphenyl)sulfonylpyrrole-2-carboxylate |
InChI |
InChI=1S/C14H14BrNO4S/c1-9-4-6-11(7-5-9)21(18,19)16-8-12(15)10(2)13(16)14(17)20-3/h4-8H,1-3H3 |
InChI Key |
YAFBTLHCOJOLOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=C2C(=O)OC)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















